5-Methyl-1,3-oxazole-4-carbaldehyde
Overview
Description
5-Methyl-1,3-oxazole-4-carbaldehyde is a chemical compound with the molecular formula C5H5NO2 . It has a molecular weight of 111.1 . The compound is a white solid .
Synthesis Analysis
The synthesis of 1,3-oxazole compounds, including this compound, has been reported in various studies . For instance, one method involves the use of trimethylamine in water as the solvent, along with -cyclodextrin (-CD) as the catalyst . Another approach involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5NO2/c1-4-5(2-7)6-3-8-4/h2-3H,1H3 . The InChI key is QRSJREWBZNZGGU-UHFFFAOYSA-N .Chemical Reactions Analysis
1,3-Oxazole compounds, including this compound, can undergo various chemical reactions . For example, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also be alkylated .Physical and Chemical Properties Analysis
This compound is a white solid . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of Derivatives
5-Methyl-1,3-oxazole-4-carbaldehyde and its analogs are used in the synthesis of various derivatives. For example, Vyzhdak et al. (2005) explored the treatment of specific amides with different amines, leading to substituted aminals in the oxazole series. These were then used to obtain 5-substituted derivatives of 4-tosyl-1,3-oxazole (Vyzhdak, Danielová, Kiselev, & Drach, 2005).
Antimicrobial and Antioxidant Properties
Bhat et al. (2016) synthesized a new series of 3-{5-methyl-1-[substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating potential applications in medical research (Bhat, Nagaraja, Kayarmar, Peethamber, & Shafeeulla, 2016).
Applications in Organic Chemistry
Journet et al. (2001) demonstrated a highly efficient and mild synthesis method for various 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives. This process avoids the generation of hazardous explosive HN3, indicating its utility in organic synthesis and chemical research (Journet, Cai, Kowal, & Larsen, 2001).
Photorearrangements in Organic Chemistry
Maeda and Kojima (1977) studied the photolysis of various aryl oxazoles, including those with methyl substituents. Their work provides insight into the photorearrangement processes, which are crucial for understanding the behavior of these compounds under certain conditions (Maeda & Kojima, 1977).
Insect Growth-Inhibiting Activities
Guo et al. (2013) synthesized 2-substituted-5-oxazolecarbaldehydes, displaying armyworm growth-regulating activities. This indicates potential applications in agriculture and pest control (Guo, Huang, Huang, & Qian, 2013).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has several hazard statements, including H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .
Properties
IUPAC Name |
5-methyl-1,3-oxazole-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4-5(2-7)6-3-8-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSJREWBZNZGGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956118-40-4 | |
Record name | 5-methyl-1,3-oxazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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